(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
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Overview
Description
“®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains an amino group and an acetic acid moiety. The term “dihydrochloride” indicates that the compound forms a salt with two molecules of hydrochloric acid . Hydrochlorides are commonly used in medications to improve their water solubility .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . A specific synthesis method for “®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride” could not be found in the available literature.Chemical Reactions Analysis
The compound, being an amine, could potentially undergo reactions such as the Griess test, which detects the presence of nitrite ion in solution . The compound could also potentially react with acids, bases, and other compounds, but specific reactions involving “®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride” could not be found in the available literature.Properties
IUPAC Name |
2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQISJCBOKLZMP-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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